1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O2/c1-11-21-19(29-25-11)12-7-8-27-15(9-12)22-23-16(27)10-20-18(28)17-13-5-3-4-6-14(13)26(2)24-17/h3-9H,10H2,1-2H3,(H,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJWALVASWALEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NN(C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Heterocyclic Diversity
- The target compound features an indazole core, a bicyclic triazolopyridine, and an oxadiazole ring. Indazole derivatives are known for their kinase inhibitory activity due to their planar structure and hydrogen-bonding capacity .
- K0M (C₉H₁₀N₄O₂) lacks fused ring systems but retains a pyrazole-oxazole-carboxamide framework.
- CAS 1005664-84-5 incorporates a benzyl-substituted triazole, which may enhance lipophilicity and membrane permeability compared to the target compound’s oxadiazole and triazolopyridine motifs .
Molecular Weight and Drug-Likeness
- In contrast, K0M (206.20 g/mol) and CAS 1005664-84-5 (296.33 g/mol) fall within favorable ranges for small-molecule therapeutics.
Hydrogen-Bonding Capacity
- The target compound’s nine nitrogen atoms and carboxamide group provide multiple hydrogen-bond donors/acceptors, likely enhancing target engagement. K0M and CAS 1005664-84-5 have fewer hydrogen-bonding sites, which may reduce binding specificity.
Research Findings and Implications
While direct pharmacological data for these compounds are unavailable in the provided evidence, structural analysis permits the following hypotheses:
Target Compound : The indazole-triazolopyridine-oxadiazole architecture may confer selectivity for ATP-binding pockets in kinases, similar to reported indazole-based inhibitors. The oxadiazole’s electron-withdrawing properties could further stabilize ligand-receptor interactions .
K0M : Its simpler structure may limit target affinity but improve pharmacokinetic properties, such as solubility and clearance rates .
CAS 1005664-84-5 : The benzyl group could promote interactions with hydrophobic binding pockets, though it may also increase off-target risks .
Further studies, including crystallographic analysis (e.g., using SHELX-based refinement ) and in vitro assays, are required to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
